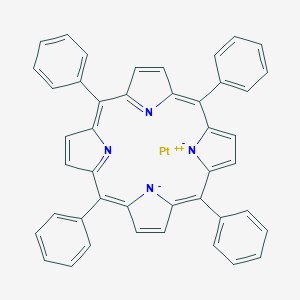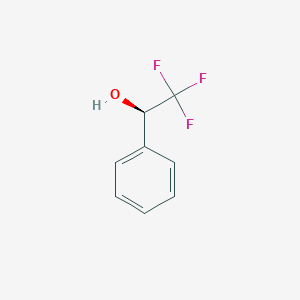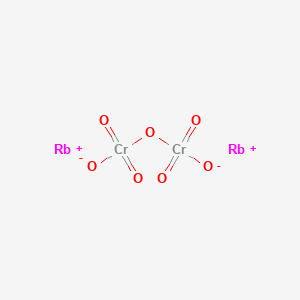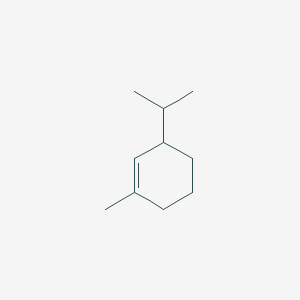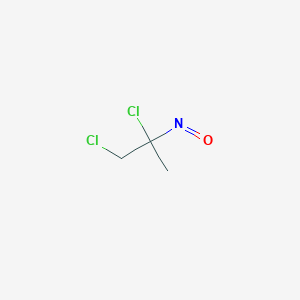
2-Vinyl-5-methylfuran
Overview
Description
2-Vinyl-5-methylfuran (also known as VMF) is a heterocyclic organic compound with a five-membered ring structure. It is a non-aromatic hydrocarbon and is classified as a vinyl ether. VMF is a colorless and volatile liquid with a boiling point of 48°C and a melting point of -41°C. VMF has a variety of uses in scientific research and laboratory experiments, and has recently gained attention for its potential applications in the medical field.
Scientific Research Applications
Reaction with Vinyl Ethers : Vinyl ethers do not react with 2-methylfuran under diene-synthesis conditions, but in the presence of acid catalysts, substitutive addition occurs. This leads to the formation of 2,2′-ethylidenebis(5-methylfuran) and 2,2′-ethylidenedifuran (Shostakovskii, Bogdanova, & Volkov, 1962).
Catalytic Transfer Hydrogenation : In biomass valorisation for sustainable production of bio-fuel additives and chemicals, 2-methylfuran is produced from furfural using methanol as the H-transfer agent and FeVO4 catalyst. This process also produces small amounts of 2,5-dimethylfuran and 2-vinylfuran as by-products (Grazia et al., 2017).
Synthesis of Derivatives : 5-Acetoxymethyl- and 5-hydroxymethyl-2-vinylfuran have been synthesized from 2-methylfuran and furfuryl acetate through Vilsmeier-Haack and Wittig reactions. This method is suitable for producing these derivatives in significant yields (Mehner et al., 2007).
Cationic Polymerization : Studies on the cationic polymerization of 2-vinylfuran have shown the existence of an alkylation reaction at C5, which competes with normal propagation. This alkylation and its regiospecificity at C5 have implications for the synthesis and properties of the resulting polymers (Gandini & Martínez, 1983).
Enantioselective Resolution : The enantioselective resolution of S-2-(1-hydroxy-3-butenyl)-5-methylfuran has been achieved using lipase-mediated asymmetric acylation. This process demonstrated high enantioselectivity and operational stability, which is significant for producing enantiomerically pure compounds (Yang, Wu, Xu, & Yang, 2009).
Low-Temperature Oxidation : Studies on the low-temperature oxidation of 2-methylfuran, a biofuel, have identified important consumption pathways, including hydroxyl radical/hydrogen atom-addition reactions on the ring. This research contributes to understanding the ignition process in engines using biofuels (Wang et al., 2021).
Biomass-Based Vinyl Polymers : Novel biomass-based vinyl polymers have been synthesized from derivatives of 2-vinylfuran. These polymers exhibit better heat resistance and are confirmed by various spectroscopic analyses (Yoshida, Kasuya, Haga, & Fukuda, 2008).
Fluorescent Probe Development : A fluorescent H2S turn-on probe based on 2-vinylfuran has been developed. This probe demonstrates remarkable performance with a significant increase in fluorescence intensity, low detection limit, and high selectivity to H2S (Qian et al., 2019).
Future Directions
Mechanism of Action
Target of Action
This compound is a furanic platform molecule, which suggests it may interact with a variety of biological targets
Mode of Action
Given its chemical structure, it may interact with its targets through a variety of mechanisms, potentially including binding to proteins or enzymes, or participating in biochemical reactions . More research is needed to elucidate the specific interactions and resulting changes.
Biochemical Pathways
2-Vinyl-5-methylfuran may be involved in various biochemical pathways due to its furanic structure. Furanic compounds have been shown to undergo biological transformations, contributing to the aroma of certain foods . .
Result of Action
Given its chemical structure, it may have a variety of effects depending on its targets and mode of action
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules could potentially affect its interactions with its targets and its overall effects . More research is needed to understand these influences.
properties
IUPAC Name |
2-ethenyl-5-methylfuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O/c1-3-7-5-4-6(2)8-7/h3-5H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQOQNQWJBSGPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70146924 | |
| Record name | Furan, 2-methyl-5-vinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70146924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10504-13-9 | |
| Record name | Furan, 2-methyl-5-vinyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010504139 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Furan, 2-methyl-5-vinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70146924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethenyl-5-methylfuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-vinyl-5-methylfuran in coffee?
A: this compound is a volatile organic compound that contributes to the complex aroma profile of coffee. Research has shown that the concentration of this compound is influenced by the hardness of the water used in coffee preparation [, ].
Q2: How does water hardness affect the levels of this compound in coffee?
A: Studies have revealed that using medium hard water during filter coffee brewing results in a higher area percentage of this compound compared to using soft or hard water [, ]. This suggests that the mineral content of the water plays a role in extracting and/or preserving this volatile compound during the brewing process.
Q3: What sensory characteristics are associated with this compound in coffee?
A: While the specific sensory contribution of this compound in coffee hasn't been directly outlined in the provided research, its presence alongside other volatile compounds like furans and pyrazines in medium hard water brewed coffee coincided with a more intense perception of desirable flavors such as hazelnut, spice, lemon peel, and sweetness [, ]. This implies that this compound likely contributes to the overall pleasant aroma and taste of coffee.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





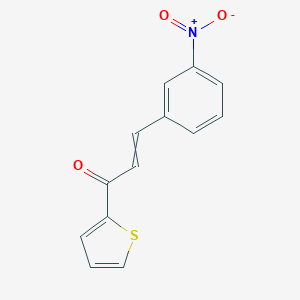
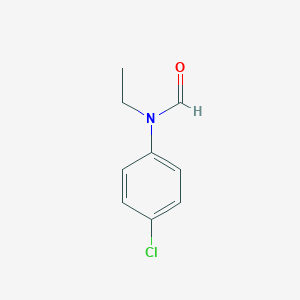
![4-[[4-(dimethylamino)phenyl]-ethoxymethyl]-N,N-dimethylaniline](/img/structure/B82943.png)


